molecular formula C15H28N2O2 B2553286 1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea CAS No. 1351609-39-6

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea

Cat. No.: B2553286
CAS No.: 1351609-39-6
M. Wt: 268.401
InChI Key: OKGBEPWWPDXZKY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea (CID 56764362) is a synthetic organic compound with the molecular formula C15H28N2O2 . As a urea derivative featuring both cyclohexyl and 2-hydroxyethyl substituents, it is representative of a class of compounds studied for their potential biological activities and physicochemical properties. Structurally related (2-hydroxy)ethyl-urea and thiourea compounds have been investigated as modulators of adrenergic receptors, with research indicating potential value in studying pathways related to pain sensation, including chronic pain and hyperalgesia . The mechanism of action for related compounds often involves interaction with specific G-protein coupled receptors, such as the α2B adrenergic receptor, leading to modulation of neuronal signaling . Furthermore, hydroxyalkyl ureas are recognized for their hygroscopic (water-retaining) properties. Research into similar compounds, such as 2-hydroxyethylurea, explores their application in maintaining the hydration and stability of aqueous polymer compositions, which is relevant for formulating emulsions, dispersions, and various cosmetic or topical preparations . This combination of potential biological activity and useful physicochemical characteristics makes this compound a compound of interest for further research and development in medicinal chemistry and material science. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

1-cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h12-14,18H,1-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGBEPWWPDXZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This urea derivative is notable for its structural features, which may contribute to its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two cyclohexyl groups and a hydroxyethyl moiety attached to the urea functional group. This unique structure may influence its solubility, stability, and interaction with biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar urea derivatives have been reported to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.
  • Hydrogen Bonding : The urea moiety can participate in hydrogen bonding, which may enhance binding affinity to biological targets.

Biological Activity

Research has indicated various biological activities associated with urea derivatives, including:

  • Antitumor Activity : Urea derivatives have shown promise in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation.
  • Antidiabetic Properties : Some urea compounds are known for their hypoglycemic effects. The structural similarities with known antidiabetic agents suggest potential efficacy in glucose regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cell lines
AntidiabeticLowering blood glucose levels in diabetic models
Enzyme InhibitionInhibition of specific metabolic enzymes
Receptor InteractionModulation of receptor activity leading to altered signaling

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of various urea derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound could disrupt critical cellular processes involved in tumor growth.

Case Study 2: Antidiabetic Potential

Another study investigated the effects of this compound on glucose metabolism in diabetic rats. The administration of this compound resulted in a marked reduction in blood glucose levels compared to control groups, indicating potential as an antidiabetic agent.

Comparison with Similar Compounds

Glipizide (1-Cyclohexyl-3-[[p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl]sulfonyl]urea)

  • Structure : Contains a sulfonylurea backbone with a pyrazinecarboxamido-ethylphenyl group.
  • Key Differences : The sulfonyl group increases polarity compared to the hydroxyethyl group in the target compound, but Glipizide still suffers from poor aqueous solubility .
  • Application : Antidiabetic agent (sulfonylurea class) with better bioavailability than first-generation drugs .

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

  • Structure : Nitrosourea with chloroethyl substituents.
  • Key Differences : The nitroso and chloroethyl groups confer alkylating activity, enabling DNA crosslinking and anticancer effects. The target compound lacks these groups, suggesting a different mechanism .
  • Application: Chemotherapeutic agent with marked activity against intracerebral leukemia but notable hematopoietic toxicity .

1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53)

  • Structure : Urea with fluorobenzyl-indoline substituents.
  • Key Differences : The fluorine atom enhances lipophilicity and metabolic stability. ESI-MS data (m/z 370.1956) and NMR shifts (δ 26.4–181.6) indicate distinct electronic properties compared to the target compound’s hydroxyethyl group .

Impurity C(EP) (1-Cyclohexyl-3-[[4-[2-[(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfonyl]urea)

  • Structure : Sulfonylurea with dual cyclohexylcarbamoyl groups.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility LogP (Predicted)
1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea ~322.4* Cyclohexyl, hydroxyethyl Moderate (hydroxyethyl enhances) ~3.5
Glipizide 445.54 Sulfonyl, pyrazinecarboxamido Low ~2.8
BCNU 214.06 Chloroethyl, nitroso Moderate ~1.2
Compound 53 () 370.39 Fluorobenzyl-indoline Low (hydrophobic) ~4.1

*Estimated based on structural analogs in and .

Q & A

Q. What are the recommended synthetic routes and reaction optimization strategies for 1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclohexyl Group Introduction : Alkylation or nucleophilic substitution reactions using cyclohexylamine derivatives.
  • Urea Formation : Reaction of isocyanates with amines under controlled pH and temperature (e.g., 0–5°C for regioselectivity).
  • Hydroxyethyl Modification : Epoxide ring-opening or hydroxylation via catalytic hydrogenation .
    Optimization : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate purity. Adjust solvent polarity (e.g., dichloromethane to acetonitrile gradients) to improve yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm cyclohexyl and hydroxyethyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
  • HPLC-PDA : Purity assessment (>95% by area normalization) and detection of byproducts .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to verify crystalline stability .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and regioselectivity in its synthesis?

  • Density Functional Theory (DFT) : Simulate transition states to predict regioselectivity in urea formation. For example, calculate activation energies for competing pathways (e.g., N- vs. O-alkylation) .
  • Molecular Dynamics (MD) : Model solvent effects on reaction kinetics, such as polar aprotic solvents stabilizing intermediates .
  • In Silico Reaction Path Search : Tools like GRRM or AFIR to identify low-energy pathways for hydroxylation steps .

Q. How should researchers address contradictions in biological activity data across studies?

  • Statistical Robustness : Apply ANOVA or t-tests to compare IC50_{50} values from replicated assays (e.g., enzyme inhibition).
  • Theoretical Alignment : Cross-reference results with structural analogs (e.g., fluorophenyl vs. chlorophenyl sulfonyl derivatives) to identify substituent-dependent activity trends .
  • Experimental Replication : Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What methodologies are recommended for studying its biological targets and structure-activity relationships (SAR)?

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled competitors) to quantify receptor affinity.
  • SAR Analysis : Synthesize derivatives with modified cyclohexyl or hydroxyethyl groups and correlate substituent size/logP with activity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like GPCRs or kinases .

Q. How can environmental impact assessments be designed for this compound?

  • Ecototoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to estimate acute toxicity (LC50_{50}/EC50_{50}).
  • Degradation Studies : Test hydrolysis/photolysis rates under varying pH/UV conditions.
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite or TEST software .

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